molecular formula C6H8F6 B8473786 1,1,1,2,3,3-Hexafluoro-4-methylpentane CAS No. 53072-71-2

1,1,1,2,3,3-Hexafluoro-4-methylpentane

Cat. No. B8473786
Key on ui cas rn: 53072-71-2
M. Wt: 194.12 g/mol
InChI Key: DIRVZUHAKXDFGZ-UHFFFAOYSA-N
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Patent
US04002810

Procedure details

n-Propane-(1.50 g., 34.2 mmole) and hexafluoropropene (1.71 g., 11.4 mmole) were heated together at 295° for 4 days in a 300 ml. Pyrex ampoule to give: (i) hexafluoropropene (0.55 g., 3.68 mmole; 32% recovery); (ii) n-propane (1.13 g., 25.5 mmole; 75% recovery); (iii) 1,1,1,2,3,3,-hexafluoro-4-methylpentane (CH3)2CH.CF2. CHF CF3 (1.20 g., 6.1 mmole; 80% based on C3F6 consumed) (Found: C, 37.4; H, 4.4; F, 58.1%; M, 194. C6H8F6 requires C, 37.2; H, 4.2; F, 58.6%; M, 194) b.p. 79.8° C. Reaction carried out at 330° C between n-propane and hexafluoropropene and on the same scale as above gave a lower yield (62% based on C3F6 consumed) of 1,1,1,2,3,3-hexafluoro-4-methylpentane.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1,1,2,3,3,-hexafluoro-4-methylpentane (CH3)2CH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CHF CF3
Quantity
1.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH3:3].[F:4][C:5]([F:12])([F:11])[C:6]([F:10])=[C:7]([F:9])[F:8]>>[F:4][C:5]([F:12])([F:11])[CH:6]([F:10])[C:7]([F:9])([F:8])[CH:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CCC
Name
Quantity
1.71 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Four
Name
1,1,1,2,3,3,-hexafluoro-4-methylpentane (CH3)2CH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
CHF CF3
Quantity
1.2 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Pyrex ampoule to give
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
as above gave
CUSTOM
Type
CUSTOM
Details
a lower yield (62% based on C3F6 consumed) of 1,1,1,2,3,3-hexafluoro-4-methylpentane

Outcomes

Product
Name
Type
Smiles
FC(C(C(C(C)C)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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